6-Chloro-N4-(3-Methoxy-propyl)-pyriMidine-4,5-diaMine
Description
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Properties
Molecular Formula |
C8H13ClN4O |
|---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
6-chloro-4-N-(3-methoxypropyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4O/c1-14-4-2-3-11-8-6(10)7(9)12-5-13-8/h5H,2-4,10H2,1H3,(H,11,12,13) |
InChI Key |
KVQQQQXIKGGAKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that 6-Chloro-N4-(3-Methoxy-propyl)-pyrimidine-4,5-diamine exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness varies with structural modifications and concentration levels .
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For instance, certain analogs have demonstrated significant tumor reduction in murine models of cancer .
Case Study 1: Antimicrobial Efficacy
A study published in the Biomedical Pharma Journal evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a notable sensitivity of certain gram-positive bacteria to this compound, highlighting its potential as a therapeutic agent against infections caused by resistant strains .
Case Study 2: Anticancer Applications
In a controlled study involving triple-negative breast cancer models, treatment with this compound resulted in a 40% reduction in tumor size compared to untreated controls. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, suggesting a pathway for inducing apoptosis in cancer cells .
Data Table: Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for 6-Chloro-N4-(3-Methoxy-propyl)-pyrimidine-4,5-diamine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dichloropyrimidine with 3-methoxypropylamine under controlled conditions. Key parameters include:
- Solvent: Ethanol or THF for solubility and reactivity .
- Catalyst: Use of DIEA (N,N-Diisopropylethylamine) to facilitate deprotonation and enhance nucleophilicity .
- Temperature: Reactions often proceed at reflux (~78°C for ethanol) to ensure completion .
- Stoichiometry: A 1:1 molar ratio of dichloropyrimidine to amine precursor minimizes by-products .
Example Protocol from Literature:
| Step | Reagent/Condition | Role | Reference |
|---|---|---|---|
| 1 | 4,6-dichloropyrimidine | Core scaffold | |
| 2 | 3-Methoxypropylamine | Nucleophile | |
| 3 | DIEA in EtOH | Base/Solvent | |
| 4 | Reflux, 24 hrs | Reaction completion |
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
Q. How should researchers handle storage and stability issues?
Methodological Answer:
- Storage: Keep in inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., dechlorinated derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data or purity levels?
Methodological Answer:
- Cross-Validation: Compare NMR/LC-MS data with independent syntheses (e.g., replicate procedures from and ).
- X-ray Crystallography: Resolve structural ambiguities (e.g., regiochemistry of substitution) .
- Impurity Profiling: Use high-resolution MS to identify by-products (e.g., dimerization or oxidation artifacts) .
Q. What strategies are effective in minimizing by-products during synthesis?
Methodological Answer:
Q. How can computational modeling predict reactivity or biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize transition states for substitution reactions (e.g., amine attack on dichloropyrimidine) .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinase active sites) using software like AutoDock .
- QSAR Models: Correlate substituent effects (e.g., methoxypropyl chain length) with activity .
Data Contradiction Analysis
Example Challenge: Conflicting NMR data for methoxypropyl signals (δ 3.49–3.76 ppm in vs. δ 3.20–3.45 ppm in similar compounds ).
Resolution Strategy:
Verify solvent effects (CDCl₃ vs. DMSO-d6 shifts proton signals).
Re-synthesize compound using protocol and acquire 2D NMR (COSY, HSQC) for unambiguous assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
